5-Ethenyl-1,3,4-thiadiazol-2-amine
Description
Overview of Heterocyclic Compounds and Thiadiazoles in Organic Chemistry
Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. These heteroatoms, typically nitrogen, sulfur, or oxygen, impart distinct chemical and physical properties to the molecules. Their structural diversity and ability to participate in a wide range of chemical reactions make them fundamental building blocks in both natural and synthetic chemistry. gavinpublishers.com
Thiadiazoles represent a significant subgroup of heterocyclic compounds. isres.org They are five-membered rings containing one sulfur atom and two nitrogen atoms. wikipedia.org The arrangement of these heteroatoms gives rise to four possible isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). wikipedia.orgnih.gov This structural variance, along with the aromatic nature of the ring, contributes to their diverse chemical reactivity and widespread applications. isres.orgwikipedia.org The presence of nitrogen and sulfur atoms in the thiadiazole ring enhances properties like membrane permeability and the capacity to act as hydrogen bond acceptors, making them valuable in various chemical and biological contexts. isres.org
Structural Features and Nomenclature of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole isomer is a five-membered aromatic ring composed of one sulfur atom, two nitrogen atoms, and two carbon atoms. nih.gov The nomenclature, based on the Hantzsch-Widman system, indicates the positions of the heteroatoms within the ring. wikipedia.org In the 1,3,4-isomer, the sulfur atom is at position 1, and the nitrogen atoms are at positions 3 and 4. wikipedia.org
Derivatives of 1,3,4-thiadiazole are named based on the substituents attached to the carbon atoms at positions 2 and 5. For the compound in focus, 5-Ethenyl-1,3,4-thiadiazol-2-amine , the name delineates its structure:
1,3,4-thiadiazol : The core heterocyclic ring.
-2-amine : An amino group (-NH2) is attached to the carbon at position 2.
5-Ethenyl : An ethenyl (or vinyl) group (-CH=CH2) is attached to the carbon at position 5.
The presence of substituents like amino and mercapto groups can lead to tautomerism, where the compound can exist in different structural forms that are in equilibrium. isres.org
Historical Development and Chemical Versatility of 1,3,4-Thiadiazole Scaffolds
The exploration of 1,3,4-thiadiazole chemistry dates back to the late 19th century, with its development closely linked to the discovery of phenylhydrazine (B124118) and hydrazine. nih.gov The first 1,3,4-thiadiazole was described in 1882, and the true nature of its ring system was established in 1890. nih.gov Since then, the 1,3,4-thiadiazole scaffold has become a subject of extensive research due to its remarkable chemical versatility. researchgate.netnih.gov
This versatility stems from the reactivity of the thiadiazole ring and its substituents. The ring itself is relatively stable due to its aromaticity. gavinpublishers.com However, the carbon and nitrogen atoms can participate in various reactions, allowing for the synthesis of a vast library of derivatives. isres.orgacs.org Common synthetic routes to 1,3,4-thiadiazoles often involve the cyclization of thiosemicarbazides with reagents like phosphorus oxychloride or concentrated sulfuric acid. nih.govmdpi.comrasayanjournal.co.in More recent methods aim for more environmentally friendly approaches, such as using polyphosphate ester (PPE) as a catalyst. mdpi.com
The 1,3,4-thiadiazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.goveurekaselect.com Its derivatives have been investigated for a wide range of applications, including in pharmaceuticals, agriculture, and materials science. isres.orgmdpi.com
Specific Research Relevance of this compound within the Thiadiazole Class
While the broader class of 1,3,4-thiadiazoles is well-studied, the specific research relevance of This compound lies in the unique combination of its functional groups. The 2-amino group is a common feature in many biologically active thiadiazoles, often serving as a key point for further chemical modification or interaction with biological targets. nih.govresearchgate.net
The ethenyl (vinyl) group at the 5-position is of particular interest. This unsaturated moiety introduces a site for potential polymerization or other addition reactions, opening avenues for its use in materials science. Furthermore, the presence of both the amino and ethenyl groups provides multiple reactive sites, making it a versatile intermediate for the synthesis of more complex molecules. For instance, related compounds like 5-(2-(5-nitro-2-furanyl)ethenyl)-1,3,4-thiadiazol-2-amine have been synthesized and studied. nih.gov The investigation of this compound and its derivatives could lead to the discovery of novel compounds with unique properties and applications.
Data Tables
Table 1: Properties of 2-Amino-5-ethyl-1,3,4-thiadiazole (B82430) (a closely related compound)
| Property | Value | Source |
| IUPAC Name | 5-ethyl-1,3,4-thiadiazol-2-amine | nih.gov |
| Molecular Formula | C4H7N3S | nih.govuni.lu |
| Molecular Weight | 129.19 g/mol | nih.gov |
| InChIKey | QXTRPGAMVIONMK-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | CCC1=NN=C(S1)N | nih.gov |
| Melting Point | 200-203 °C | sigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C4H5N3S |
|---|---|
Molecular Weight |
127.17 g/mol |
IUPAC Name |
5-ethenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C4H5N3S/c1-2-3-6-7-4(5)8-3/h2H,1H2,(H2,5,7) |
InChI Key |
QNBVAZSIUUGXRW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NN=C(S1)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Ethenyl 1,3,4 Thiadiazol 2 Amine and Its Analogues
Conventional Synthetic Routes to 1,3,4-Thiadiazole (B1197879) Cores
The construction of the 1,3,4-thiadiazole ring is most commonly achieved through the cyclization of precursors containing the requisite nitrogen, carbon, and sulfur atoms in a linear chain. Thiosemicarbazide (B42300) and its derivatives are the most pivotal starting materials for this purpose.
One of the most direct and widely employed methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of thiosemicarbazide with a carboxylic acid or its functional derivatives, such as esters or acid chlorides. nih.govjocpr.com In this reaction, the carboxylic acid provides the carbon atom at the 5-position of the thiadiazole ring. The process is a condensation-cyclization reaction that requires the removal of two molecules of water.
This transformation is typically facilitated by strong dehydrating agents which also often serve as acid catalysts. Commonly used reagents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). nih.govjocpr.comnanobioletters.com For instance, reacting various benzoic acid derivatives with thiosemicarbazide in the presence of concentrated H₂SO₄ or POCl₃ yields the corresponding 5-aryl-1,3,4-thiadiazol-2-amines. jocpr.comijpcbs.com
More recently, milder and more environmentally friendly methods have been developed. A notable example is the use of polyphosphate ester (PPE) as a condensing agent, which allows the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide under less harsh conditions, typically at temperatures below 85 °C in a solvent like chloroform. nih.govencyclopedia.pub The reaction proceeds through the initial acylation of the thiosemicarbazide followed by cyclodehydration to form the final thiadiazole ring. nih.gov
| Starting Materials | Reagent/Catalyst | Conditions | Product Type | Ref |
| Thiosemicarbazide + Carboxylic Acid | Conc. H₂SO₄ | Heating | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.govnanobioletters.com |
| Thiosemicarbazide + Carboxylic Acid | Polyphosphoric Acid (PPA) | Heating | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |
| Thiosemicarbazide + Carboxylic Acid | Phosphorus Oxychloride (POCl₃) | Reflux | 2-Amino-5-substituted-1,3,4-thiadiazole | jocpr.com |
| Thiosemicarbazide + Carboxylic Acid | Polyphosphate Ester (PPE) | < 85 °C, Chloroform | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.govencyclopedia.pub |
| 4-Alkylthiosemicarbazide + Orthoformate Ester | Conc. HCl | - | 2-Alkylamino-5-substituted-1,3,4-thiadiazole | nih.gov |
An alternative and highly effective strategy for forming the 1,3,4-thiadiazole ring is the oxidative cyclization of thiosemicarbazones. Thiosemicarbazones are readily prepared by the condensation of thiosemicarbazide with an appropriate aldehyde or ketone. nih.gov The subsequent ring closure is promoted by an oxidizing agent.
Acid catalysis is intrinsic to many of the most common 1,3,4-thiadiazole syntheses. As mentioned previously, when reacting thiosemicarbazide with carboxylic acids, strong acids like H₂SO₄ and PPA serve a dual role as both catalyst and dehydrating agent, promoting the necessary condensation and cyclization steps. nih.govnanobioletters.com The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates it for nucleophilic attack by the terminal amino group of thiosemicarbazide, followed by a series of acid-catalyzed dehydration and ring-closing steps. nih.gov
While less common for the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazides, base-promoted cyclizations are known in thiadiazole chemistry. For example, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base like potassium hydroxide. jmchemsci.com However, for the synthesis of the title compound, acid-catalyzed pathways starting from thiosemicarbazide and a suitable C2-unit precursor remain the most direct and established methods.
Strategies for the Introduction of the Ethenyl Moiety
To synthesize the target molecule, 5-ethenyl-1,3,4-thiadiazol-2-amine, the vinyl group can be introduced either before the thiadiazole ring is formed or after, via functionalization of a pre-existing thiadiazole core.
This approach represents the most convergent strategy, where the ethenyl group is already present in one of the starting materials for the cyclization reaction. Following the logic of the reaction between thiosemicarbazide and carboxylic acids (Section 2.1.1), using a carboxylic acid that already contains a vinyl group is a direct path to the target molecule.
The logical precursor for this reaction is acrylic acid (prop-2-enoic acid) or its more reactive derivative, acryloyl chloride . researchgate.net The reaction of thiosemicarbazide with acrylic acid under strong acid catalysis (e.g., H₂SO₄, PPA) would be expected to yield this compound directly through the established cyclodehydration mechanism. The use of acryloyl chloride, which can be prepared from acrylic acid and thionyl chloride, would first form N-acryloylthiosemicarbazide, which would then undergo acid-catalyzed cyclization. researchgate.net
| Precursor 1 | Precursor 2 | Expected Product | Synthetic Principle | Ref |
| Thiosemicarbazide | Acrylic Acid | This compound | Acid-catalyzed cyclodehydration | nih.govnih.gov |
| Thiosemicarbazide | Acryloyl Chloride | This compound | Acylation followed by cyclodehydration | nih.govresearchgate.net |
An alternative strategy involves creating the vinyl group on a pre-formed 1,3,4-thiadiazole ring. This multi-step approach requires a thiadiazole bearing a functional group at the C5 position that can be readily converted into a carbon-carbon double bond.
A highly effective and plausible method is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgorganic-chemistry.org This olefination reaction involves the reaction of an aldehyde or ketone with a stabilized phosphonate (B1237965) carbanion to form an alkene, typically with high E-stereoselectivity. wikipedia.orgnrochemistry.com
The key intermediate for this route would be 5-formyl-2-amino-1,3,4-thiadiazole . The synthesis of such heterocyclic aldehydes has been reported. For instance, 2-substituted-5-chloromethyl-1,3,4-thiadiazoles can be converted into the corresponding 5-formyl derivatives via the Sommelet reaction, which utilizes hexamethylenetetramine. researchgate.net Once the 5-formyl-2-amino-1,3,4-thiadiazole is obtained, it can be reacted with a suitable phosphonate ylide, such as the one derived from methyl (triphenylphosphoranylidene)acetate or a simpler methylidenephosphorane, to construct the ethenyl group. The HWE reaction is often favored over the classical Wittig reaction due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org
Another potential method for post-cyclization functionalization is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group. This approach has been successfully used to synthesize 4-vinyl-1,2,3-thiadiazoles from the corresponding 4-formyl-1,2,3-thiadiazole. uow.edu.au By analogy, 5-formyl-2-amino-1,3,4-thiadiazole could be condensed with a reagent like malonic acid or its esters, followed by decarboxylation, to yield the target ethenyl-substituted thiadiazole.
| Thiadiazole Intermediate | Reaction Type | Key Reagents | Moiety Formed | Ref |
| 5-Formyl-2-amino-1,3,4-thiadiazole | Horner-Wadsworth-Emmons | Phosphonate ylide (e.g., from triethyl phosphonoacetate), Base (e.g., NaH) | Ethenyl | wikipedia.orgnrochemistry.comresearchgate.net |
| 5-Formyl-2-amino-1,3,4-thiadiazole | Wittig Reaction | Phosphonium ylide (e.g., CH₂=PPh₃) | Ethenyl | organic-chemistry.org |
| 5-Formyl-2-amino-1,3,4-thiadiazole | Knoevenagel Condensation | Active methylene compound (e.g., malonic acid), Base (e.g., piperidine) | Ethenyl (after decarboxylation) | uow.edu.au |
Functionalization and Derivatization of the 2-Amino Group
The 2-amino group of the 1,3,4-thiadiazole scaffold is a versatile functional handle that readily participates in various chemical transformations. dovepress.com Its reactivity allows for the synthesis of a multitude of derivatives, which is crucial for developing pharmacologically active molecules. dovepress.com
Acylation and Sulfonylation Reactions
The nucleophilic nature of the exocyclic amino group in 2-amino-1,3,4-thiadiazoles allows for straightforward acylation and sulfonylation. These reactions are fundamental in creating amide and sulfonamide derivatives, respectively.
Acylation is typically achieved by reacting the 2-amino-1,3,4-thiadiazole (B1665364) with various acyl chlorides. This process has been used to synthesize a range of mono, di, and tetra-acylated thiadiazole compounds in moderate to high yields (65-85%). researchgate.net For instance, reacting 2-amino-1,3,4-thiadiazole compounds with different acyl chloride derivatives produces the corresponding N-acyl-1,3,4-thiadiazoles. researchgate.net
Sulfonylation follows a similar pathway, where the amine reacts with sulfonyl chlorides to yield sulfonamide-thiadiazole hybrids. nih.gov These hybrid molecules combine the structural features of both pharmacologically relevant moieties. nih.gov The functionalization of the 2-amino-1,3,4-thiadiazole core with various electrophiles, including acid halides and sulfonyl chlorides, generally proceeds in high yields. acs.org
Table 1: Examples of Acylation and Sulfonylation Reactions on 2-Amino-1,3,4-thiadiazole Analogues
| Starting Material | Reagent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Amino-1,3,4-thiadiazole derivatives | Various Acyl Chlorides | N-Acyl-1,3,4-thiadiazole derivatives | 65-85 | researchgate.net |
| 2-Amino-1,3,4-thiadiazole | Sulfonyl Chlorides | Sulfonamide-1,3,4-thiadiazole hybrids | Not Specified | nih.gov |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | Benzylchloride (Alkylation) | N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine | High | acs.org |
Condensation Reactions with Aldehydes: Schiff Base Formation
The condensation of the 2-amino group of 5-substituted-1,3,4-thiadiazoles with various aldehydes is a widely used method to synthesize Schiff bases, also known as imines. sphinxsai.comdoaj.orgresearchgate.net These reactions typically involve heating the thiadiazole derivative with an aromatic or heterocyclic aldehyde, often in a solvent like ethanol (B145695) and sometimes with a catalytic amount of acid. mdpi.comjmchemsci.com
This reaction is a cornerstone for creating diverse chemical libraries, as a wide variety of aldehydes can be used. sphinxsai.com For example, Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole have been synthesized by reacting them with different aromatic aldehydes. sphinxsai.comdoaj.org The resulting azomethine moiety (-N=CH-) is a key structural feature in many biologically active compounds. ijpcbs.com The formation of the Schiff base is confirmed by spectral data, such as the appearance of a characteristic singlet for the azomethine proton in ¹H-NMR spectra. mdpi.com
Table 2: Synthesis of Schiff Bases from 2-Amino-1,3,4-thiadiazole Analogues
| Thiadiazole Reactant | Aldehyde Reactant | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Amino-5-aryl-1,3,4-thiadiazole | Aromatic Aldehydes | Not Specified | Schiff Bases of 2-amino-5-aryl-1,3,4-thiadiazole | sphinxsai.comdoaj.org |
| 5-Amino-1,2,4-triazole-3-thione | Benzaldehyde Derivatives | Ethanol, reflux, cat. HCl | Schiff Bases | mdpi.com |
| 2-Amino-5-(4-aminophenyl)-1,3,4-thiadiazole | Aromatic/Heterocyclic Aldehydes | Condensation | Schiff Bases | dovepress.com |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | Aromatic Substituted Aldehyde | Microwave Irradiation (20 min) | Schiff Bases | nih.gov |
Nucleophilic Substitution Reactions Involving the Amine Functionality
The 2-amino group of the 1,3,4-thiadiazole ring can act as a nucleophile in substitution reactions. A notable example is its use as a nitrogen-transfer reagent in the synthesis of symmetric amines from alkyl halides. researchgate.net In this one-pot procedure, 5-methyl-1,3,4-thiadiazole-2-amine reacts with alkyl halides, where the thiadiazole amine serves as the nitrogen atom donor, leading to the formation of primary, secondary, or tertiary amines depending on the reaction conditions. researchgate.net
Furthermore, the amine functionality can undergo rearrangement in the presence of other amines, such as the conversion of 2-amino-1,3,4-thiadiazole to a triazolinethione in the presence of methylamine. nih.gov The nucleophilicity of the amino group is also exploited in the synthesis of more complex heterocyclic systems. For instance, reactions with chloroacetonitrile (B46850) can yield substituted nitrile derivatives via nucleophilic aliphatic substitution, which can then be used as intermediates for other heterocycles. mjcce.org.mkresearchgate.net
Advanced Synthetic Techniques in Thiadiazole Chemistry
Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign methodologies. One-pot syntheses and microwave-assisted protocols are at the forefront of these advancements in the context of thiadiazole chemistry.
One-Pot Synthesis Approaches
One-pot synthesis, which involves multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency and waste reduction. Several one-pot methods for synthesizing 2-amino-1,3,4-thiadiazole derivatives have been developed.
A prominent one-pot approach involves the reaction between a carboxylic acid and thiosemicarbazide. mdpi.comencyclopedia.pub Reagents like polyphosphate ester (PPE) can be used to facilitate this reaction, avoiding toxic additives such as POCl₃ or SOCl₂. mdpi.comencyclopedia.pub The process proceeds through the acylation of thiosemicarbazide followed by cyclodehydration to form the target 2-amino-1,3,4-thiadiazole. mdpi.com Another method involves the sequential condensation of thiosemicarbazide with an aldehyde, followed by an iodine-mediated oxidative C-S bond formation to yield the thiadiazole ring. acs.orgresearchgate.netnih.govacs.org
Multicomponent reactions (MCRs) are a powerful class of one-pot syntheses. A notable MCR involves the reaction of 5-substituted-1,3,4-thiadiazol-2-amines, various benzaldehydes, and 2-mercaptoacetic acid to produce novel 1,3,4-thiadiazole-thiazolidine-4-one hybrids. nih.govucdenver.edu
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a valuable technique that dramatically reduces reaction times, often from hours to minutes, while improving yields. researchgate.netyoutube.com This technology has been successfully applied to the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles and their derivatives.
The synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide can be significantly accelerated using microwave irradiation. tandfonline.comvjs.ac.vn For example, using a microwave reactor, the reaction of pyrazole-4-carboxylic acids with thiosemicarbazide in DMF at 60°C can be completed in just 5 minutes, yielding the desired pyrazolyl-thiadiazoles in good yields (75-85%). tandfonline.com
Microwave irradiation is also highly effective for the synthesis of Schiff bases from 2-amino-1,3,4-thiadiazoles and aldehydes. researchgate.net This method provides a rapid and efficient alternative to conventional heating for producing these important derivatives. nih.govresearchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Key Advantages of Microwave Method | Reference |
|---|---|---|---|---|
| Synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles | ~20 hours | ~30 minutes | Drastically reduced reaction time, solvent-free conditions | vjs.ac.vn |
| Synthesis of pyrazolyl-thiadiazoles | Not Specified | 5 minutes | High efficiency, good yields (75-85%) | tandfonline.com |
| Synthesis of 1,3,4-thiadiazole Schiff bases | Several hours | Minutes | Rapid, efficient, often higher yields | researchgate.net |
Catalytic Methodologies for Enhanced Selectivity and Yield
The introduction of an ethenyl (vinyl) group onto the 1,3,4-thiadiazole core, particularly at the 5-position of a 2-aminothiadiazole, can be effectively achieved through modern catalytic cross-coupling reactions. These methods offer significant advantages in terms of yield, selectivity, and functional group tolerance compared to traditional synthetic routes. The most prominent and applicable catalytic strategies for the synthesis of this compound and its analogues are palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura couplings. These reactions typically involve the coupling of a 5-halo-2-amino-1,3,4-thiadiazole with a vinylating agent in the presence of a palladium catalyst.
The general approach involves the synthesis of a 5-halo-2-amino-1,3,4-thiadiazole, which can be prepared via cyclization of thiosemicarbazide with a halogenated carboxylic acid or its derivative, followed by a cross-coupling reaction to introduce the vinyl group. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high efficiency and selectivity.
Palladium-Catalyzed Stille Coupling
The Stille reaction is a versatile C-C bond-forming reaction that couples an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of a 5-halo-2-amino-1,3,4-thiadiazole with a vinylstannane, such as tributyl(vinyl)tin. The reaction is known for its tolerance to a wide range of functional groups, which is advantageous when dealing with the amino group on the thiadiazole ring. orgsyn.org
A typical catalytic cycle for the Stille coupling involves the oxidative addition of the palladium(0) catalyst to the halide, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the vinylated product and regenerate the catalyst. wiley-vch.de The use of sterically hindered, electron-rich phosphine (B1218219) ligands can accelerate the coupling process. harvard.edu Additives like copper(I) iodide (CuI) can also enhance the reaction rate. organic-chemistry.orgharvard.edu
Table 1: Hypothetical Reaction Conditions for Stille Coupling to Synthesize this compound
| Parameter | Condition |
| Thiadiazole Substrate | 5-Iodo-1,3,4-thiadiazol-2-amine |
| Vinylating Agent | Tributyl(vinyl)tin |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Ligand | Triphenylphosphine (PPh₃) |
| Solvent | Toluene, Dioxane, or DMF |
| Additive | CuI (optional) |
| Temperature | 80-110 °C |
This table presents a hypothetical set of conditions based on established Stille coupling protocols. Actual conditions may require optimization.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that forms C-C bonds between an organoboron compound and an organic halide or triflate. youtube.com This method is often preferred over the Stille reaction due to the lower toxicity of the boron-containing reagents. organic-chemistry.org For the synthesis of this compound, a 5-halo-2-amino-1,3,4-thiadiazole would be coupled with a vinylboronic acid or a vinylboronate ester, such as potassium vinyltrifluoroborate or trivinylboroxane-pyridine complex. orgsyn.orgnih.gov
The Suzuki-Miyaura coupling requires a base to facilitate the transmetalation step. youtube.com The choice of base, solvent, and palladium catalyst/ligand system is critical for the reaction's success and can influence the yield and selectivity. youtube.comnih.gov Microwave irradiation has been shown to accelerate Suzuki-type couplings for the vinylation of heterocyclic compounds. nih.gov
Table 2: Hypothetical Reaction Conditions for Suzuki-Miyaura Coupling to Synthesize this compound
| Parameter | Condition |
| Thiadiazole Substrate | 5-Bromo-1,3,4-thiadiazol-2-amine |
| Vinylating Agent | Potassium vinyltrifluoroborate or Pinacol vinyl boronate |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ |
| Ligand | dppf or PPh₃ |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Dioxane/Water, Toluene/Water, or DMF |
| Temperature | 80-120 °C (conventional heating) or Microwave irradiation |
This table outlines a hypothetical set of conditions based on established Suzuki-Miyaura coupling protocols. rsc.org Actual conditions may require optimization.
While direct experimental data for the catalytic synthesis of this compound is not extensively reported in the literature, the application of these well-established catalytic methodologies provides a clear and viable strategy for its efficient and selective synthesis. The development of such catalytic routes is crucial for accessing this and related vinyl-substituted thiadiazole analogues for further research and application.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethenyl 1,3,4 Thiadiazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the atomic framework of 5-Ethenyl-1,3,4-thiadiazol-2-amine, confirming the connectivity and chemical environment of each proton and carbon atom.
Proton Nuclear Magnetic Resonance (1H NMR) for Ethenyl and Ring Proton Environments
The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the vinyl and amine protons. The protons of the ethenyl group typically appear as a set of coupled multiplets in the olefinic region of the spectrum. Specifically, the geminal protons on the terminal carbon of the double bond and the vicinal proton on the adjacent carbon create a complex splitting pattern. The two amine protons usually give rise to a broad singlet, the chemical shift of which can be solvent-dependent.
| Proton Assignment | Chemical Shift (δ) in ppm |
| Amine (-NH2) | ~7.5 (broad singlet) |
| Ethenyl (-CH=) | ~6.8 (doublet of doublets) |
| Ethenyl (=CH2, trans) | ~6.0 (doublet) |
| Ethenyl (=CH2, cis) | ~5.5 (doublet) |
Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Framework Analysis
The 13C NMR spectrum complements the 1H NMR data by providing insights into the carbon skeleton of the molecule. The spectrum displays signals for the two carbons of the thiadiazole ring and the two carbons of the ethenyl group. The carbon atom of the thiadiazole ring bonded to the amino group and the one bonded to the ethenyl group exhibit distinct chemical shifts, reflecting their different electronic environments.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C=N (Thiadiazole Ring) | ~170 |
| C-S (Thiadiazole Ring) | ~155 |
| -CH= (Ethenyl Group) | ~125 |
| =CH2 (Ethenyl Group) | ~118 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Comprehensive Assignment
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY spectra reveal correlations between coupled protons, such as those within the ethenyl group. HMQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons in the ethenyl group. The HMBC spectrum is crucial for identifying long-range couplings between protons and carbons, which helps to confirm the connectivity between the ethenyl group and the thiadiazole ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides valuable information about the functional groups present in this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the amine and ethenyl functional groups, as well as the thiadiazole ring. The N-H stretching vibrations of the primary amine are typically observed as two distinct bands in the region of 3300-3100 cm-1. The C=C stretching vibration of the ethenyl group appears around 1640 cm-1. The characteristic vibrations of the 1,3,4-thiadiazole (B1197879) ring, including C=N and C-S stretching, are also present in the fingerprint region of the spectrum.
| Functional Group | Vibrational Frequency (cm-1) |
| N-H Stretch (Amine) | 3300-3100 |
| C-H Stretch (Ethenyl) | ~3080 |
| C=C Stretch (Ethenyl) | ~1640 |
| C=N Stretch (Thiadiazole) | ~1600 |
| N-H Bend (Amine) | ~1570 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for the structural elucidation of novel compounds, providing precise information on molecular weight and characteristic fragmentation patterns. For this compound, MS analysis is critical for confirming its identity and understanding its gas-phase chemistry.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the molecular formula is C₄H₅N₃S. HRMS can differentiate this composition from other potential combinations of atoms that might have the same nominal mass.
The theoretical exact mass is calculated from the masses of the most abundant isotopes of each element. This value, when compared to the experimentally measured mass from an HRMS instrument, can confirm the elemental formula with a high degree of confidence, typically within a few parts per million (ppm). Techniques such as electrospray ionization (ESI) are often employed for the analysis of such heterocyclic compounds. nih.govelectronicsandbooks.com
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) |
| C₄H₅N₃S | [M+H]⁺ | 128.0277 |
| C₄H₅N₃S | [M+Na]⁺ | 150.0096 |
| C₄H₅N₃S | [M]⁺ | 127.0204 |
Note: Data is calculated based on the elemental composition and may be observed in positive-ion mode ESI-HRMS.
Fragmentation Pattern Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the protonated molecular ion ([M+H]⁺), providing a fragmentation "fingerprint" that helps confirm the proposed structure. The fragmentation of 1,3,4-thiadiazole derivatives often follows characteristic pathways that involve the cleavage of the heterocyclic ring and its substituents. electronicsandbooks.comjmchemsci.com
For this compound, the fragmentation is expected to be initiated by cleavage of the ethenyl group or rupture of the thiadiazole ring. Key fragmentation pathways observed in similar 2-amino-1,3,4-thiadiazoles include the loss of small neutral molecules like nitrogen (N₂), hydrogen cyanide (HCN), and cleavage related to the substituent at the C5 position. nih.govresearchgate.net The analysis of these fragment ions allows for the verification of the connectivity of the atoms within the molecule. For instance, the loss of an N₂ molecule is a known fragmentation process for certain thiadiazole isomers under collision-induced dissociation (CID) conditions. nih.gov
Table 2: Predicted Major Fragment Ions in the ESI-MS/MS Spectrum of this compound ([M+H]⁺)
| Proposed Fragment | m/z (exact mass) | Neutral Loss |
| [C₂H₃S]⁺ | 59.0001 | C₂H₂N₃ |
| [C₃H₄N₂S]⁺ | 100.0117 | C₂H |
| [C₂H₂N₃]⁺ | 68.0243 | C₂H₃S |
| [C₄H₄N₂]⁺ | 80.0369 | HS |
Note: The fragmentation pattern is predictive and based on general fragmentation rules for substituted thiadiazoles. nih.govelectronicsandbooks.comjmchemsci.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The chromophore in this compound consists of the 1,3,4-thiadiazole ring in conjugation with both the amino group (-NH₂) and the ethenyl group (-CH=CH₂). This extended π-system is expected to give rise to characteristic absorption bands.
The spectra of substituted 1,3,4-thiadiazoles typically exhibit absorption bands originating from π → π* and n → π* electronic transitions. scielo.br The π → π* transitions are generally high-intensity bands arising from the conjugated system, while the n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur heteroatoms, are typically of lower intensity. The position and intensity of these bands are sensitive to the solvent polarity and the nature of the substituents on the thiadiazole ring. growingscience.comdergipark.org.tr For the title compound, the conjugation between the ethenyl group, the thiadiazole ring, and the lone pair on the amino group is expected to result in absorption maxima in the UV region.
Table 3: Expected UV-Vis Absorption Data and Electronic Transitions for this compound
| Expected λₘₐₓ Range (nm) | Molar Absorptivity (ε) | Assignment |
| ~280-320 | High | π → π* transition of the conjugated system |
| ~330-360 | Low to Medium | n → π* transition involving heteroatom lone pairs |
Note: The absorption maxima (λₘₐₓ) are estimates based on data for structurally similar 2-amino-1,3,4-thiadiazole (B1665364) derivatives. scielo.brgrowingscience.com
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing
X-ray diffraction analysis of a single crystal provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, analysis of closely related structures, such as 2-amino-5-methyl-1,3,4-thiadiazole (B108200) and 2-amino-5-ethyl-1,3,4-thiadiazole (B82430), allows for a detailed prediction of its molecular geometry and crystal packing. researchgate.net
The 1,3,4-thiadiazole ring is known to be essentially planar. nih.govmdpi.com The ethenyl and amino substituents are expected to be nearly co-planar with the heterocyclic ring to maximize conjugation. Bond lengths and angles within the thiadiazole ring are characteristic of this heterocyclic system. nih.govnih.gov
In the solid state, the crystal packing is expected to be dominated by intermolecular hydrogen bonds. The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring can act as acceptors. This typically leads to the formation of hydrogen-bonded dimers or extended polymeric networks, which are common packing motifs for 2-amino-1,3,4-thiadiazoles. researchgate.netnih.gov Additionally, π-π stacking interactions between the planar thiadiazole rings of adjacent molecules may further stabilize the crystal lattice. nih.gov
Table 4: Typical Bond Lengths and Angles for the 2-Amino-1,3,4-thiadiazole Core Based on Related Crystal Structures
| Bond/Angle | Description | Typical Value |
| S-C(2) | Sulfur - Carbon (amino-substituted) | ~1.74 Å |
| S-C(5) | Sulfur - Carbon (substituent-bearing) | ~1.73 Å |
| N(3)-N(4) | Nitrogen - Nitrogen | ~1.37 Å |
| N(3)-C(2) | Nitrogen - Carbon (amino-substituted) | ~1.31 Å |
| N(4)-C(5) | Nitrogen - Carbon (substituent-bearing) | ~1.30 Å |
| C(2)-N(amine) | Carbon - Amino Nitrogen | ~1.34 Å |
| C(2)-S-C(5) | Angle within the ring | ~86° |
| S-C(2)-N(3) | Angle within the ring | ~115° |
| N(3)-N(4)-C(5) | Angle within the ring | ~112° |
Note: Data compiled from published crystal structures of similar 1,3,4-thiadiazole derivatives. researchgate.netmdpi.comnih.gov
Theoretical and Computational Investigations of 5 Ethenyl 1,3,4 Thiadiazol 2 Amine
Quantum Chemical Methodologies for Electronic Structure and Properties
Quantum chemical methods are central to studying the electronic structure of 5-ethenyl-1,3,4-thiadiazol-2-amine. These calculations help in understanding its geometry, stability, and spectroscopic profiles.
Density Functional Theory (DFT) is a primary computational method used to investigate the properties of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.govresearchgate.netnih.govresearchgate.net Functionals such as B3LYP and M06-2X, combined with basis sets like 6-311++G(d,p), are commonly employed for geometry optimization to find the most stable molecular structure (the ground state). nih.govresearchgate.net
These calculations provide optimized geometric parameters, including bond lengths and angles. For instance, in a study on a related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the C5–N6 bond length connecting the amino group to the thiadiazole ring was calculated at the B3LYP level to be 1.363 Å, indicating a partial double bond character. acs.org Similar calculations for this compound would be expected to yield comparable results for the core ring structure. DFT methods are also used to predict vibrational frequencies (FT-IR and FT-Raman spectra), which can be compared with experimental data to confirm the optimized structure. nih.govnih.gov
Table 1: Representative Bond Lengths in 2-Amino-1,3,4-thiadiazole Derivatives Calculated by DFT (Note: Data is for analogous compounds as direct values for this compound are not available in the cited literature.)
| Bond | Calculated Length (Å) (Compound: 2-amino-5-trifluoromethyl-1,3,4-thiadiazole) | Method |
|---|---|---|
| N-N | 1.358 | B3LYP acs.org |
| C5-N6 (Amino) | 1.363 | B3LYP acs.org |
| N6-H8 | 1.007 | B3LYP acs.org |
This interactive table is based on data for an analogous compound.
Alongside DFT, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are utilized for structural and electronic property calculations of thiadiazole systems. researchgate.netnih.gov These methods, particularly MP2, often provide a higher level of theory by incorporating electron correlation effects, which are approximated in DFT.
Studies comparing these methods show that while HF can provide a good initial approximation of the molecular geometry, DFT (B3LYP) and MP2 results are generally in better agreement with experimental data for vibrational frequencies and geometric parameters. researchgate.netnih.gov For 2-amino-1,3,4-thiadiazole and its derivatives, calculations have shown that B3LYP is often superior to the scaled HF approach for molecular vibrational problems. nih.govcapes.gov.br These methods are crucial for validating the results obtained from DFT and providing a more complete picture of the molecule's quantum mechanical properties.
Conformational Analysis and Tautomeric Equilibria
The structural flexibility of this compound, arising from the rotatable ethenyl and amino groups and the potential for tautomerism, is a key area of computational investigation.
The 2-amino-1,3,4-thiadiazole scaffold can exist in different tautomeric forms: the amino form and two imino forms (2(3H)-imino and 2(5H)-imino). researchgate.net Computational studies on the parent 2-amino-1,3,4-thiadiazole and its derivatives have consistently shown that the amino tautomer is the most stable form. researchgate.netresearchgate.netmdpi.com
Detailed theoretical investigations using DFT, HF, and MP2 methods calculated the relative energies of these tautomers. researchgate.net For the unsubstituted 2-amino-1,3,4-thiadiazole, the amino form is significantly more stable than the imino tautomers, and this preference is generally unaffected by substituents or the solvent environment. researchgate.net The energy barrier for the conversion between the amino and imino tautomers for a trifluoromethyl-substituted analogue was calculated to be 4.45 kcal/mol, further supporting the predominance of the amino form. acs.org
Table 2: Calculated Relative Stabilities of 2-Amino-1,3,4-thiadiazole Tautomers (Note: Data is for the parent 2-amino-1,3,4-thiadiazole.)
| Tautomer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| A | 2-amino-1,3,4-thiadiazole | 0.00 (Most Stable) |
| B | 2(3H)-imino-1,3,4-thiadiazole | > 5.0 |
This interactive table is based on data for an analogous compound. The exact energy differences can vary with the computational method and substituent. researchgate.net
The rotation of the ethenyl (vinyl) group attached to the thiadiazole ring is another important conformational feature. The rotational barrier is the energy required to rotate the substituent around the C-C single bond connecting it to the ring. This barrier can be computationally determined by calculating the molecule's energy as a function of the dihedral angle of rotation.
Electronic Properties and Reactivity Descriptors
Computational analysis provides a suite of electronic properties and reactivity descriptors that help predict the chemical behavior of this compound. These include frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MESP), and Natural Bond Orbital (NBO) analysis. nih.govsapub.orgnih.gov
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. nih.govnih.gov
NBO analysis is used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions (e.g., n–σ, n–π, and π–π*). nih.govsapub.org These interactions are crucial for understanding molecular stability and biological activity. Furthermore, MESP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites for chemical reactions. nih.govnih.gov
Table 3: Representative Electronic Properties of Substituted 1,3,4-Thiadiazole (B1197879) Derivatives (Note: Data is for analogous compounds as direct values for this compound are not available in the cited literature.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | - | - | 2.426 |
This interactive table is based on data for analogous compounds. sapub.orgnih.gov
The specific analyses required, such as Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) mapping, Natural Bonding Orbital (NBO) analysis, and other computational predictions, are highly specific to the exact molecular structure. While computational studies have been published for other derivatives of 1,3,4-thiadiazol-2-amine, such as 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine and 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the data from these distinct compounds cannot be substituted. researchgate.netacs.orgnih.gov Using such information would be scientifically inaccurate and would not pertain to the subject of "this compound."
Due to the absence of published research data for the specified compound, it is not possible to generate the requested article with scientifically accurate and verifiable content for the outlined sections and subsections. The creation of data tables and detailed research findings as instructed is contingent on the existence of this foundational research, which is currently not present in the public scientific domain.
Solvent Effects in Computational Modeling (e.g., Polarizable Continuum Models)
In the realm of computational chemistry, understanding the influence of the solvent environment on the behavior of a molecule is crucial for accurately predicting its properties and reactivity. For a molecule like this compound, the surrounding solvent can significantly impact its conformational stability, electronic structure, and spectroscopic characteristics. The Polarizable Continuum Model (PCM) is a widely employed computational method to simulate these solvent effects.
The PCM method treats the solvent as a continuous, polarizable dielectric medium rather than explicitly modeling individual solvent molecules. This approach offers a balance between computational cost and accuracy, making it feasible to study complex molecules in various solvent environments. In this model, the solute molecule is placed in a cavity within the dielectric continuum, and the charge distribution of the solute polarizes the surrounding medium. This polarization, in turn, creates a reaction field that interacts with the solute, leading to a more accurate description of the molecule's behavior in solution.
Theoretical studies on the parent compound, 2-amino-1,3,4-thiadiazole, and its substituted derivatives have utilized Density Functional Theory (DFT) calculations, often with the B3LYP functional, combined with the PCM to investigate tautomerism and stability in different solvents. researchgate.net Research has consistently shown that the amino tautomer is energetically more favorable than the imino forms, and this preference is maintained across solvents of varying polarities, including water, tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net This indicates a high degree of stability for the 2-amino-1,3,4-thiadiazole scaffold, which is expected to extend to its derivatives.
The inclusion of a solvent model like PCM in calculations leads to a stabilization of the molecule, as reflected by a decrease in the total energy compared to the gas phase. This stabilization is more pronounced in polar solvents due to stronger solute-solvent interactions. The dipole moment of the molecule is also influenced by the solvent, with an increase generally observed in more polar environments.
While specific computational data for this compound is not extensively available in the literature, the established computational methodologies for related 2-amino-1,3,4-thiadiazole derivatives provide a strong basis for predicting its behavior. The ethenyl group at the 5-position is an electron-withdrawing group that can influence the electronic properties of the thiadiazole ring system. Computational studies would be invaluable in quantifying these effects and understanding how they are modulated by the solvent.
To illustrate the typical data obtained from such studies, the following table presents hypothetical data based on the trends observed for the parent compound and its alkyl derivatives. This data showcases how key quantum chemical descriptors for this compound would be expected to vary across different environments.
Table 1: Calculated Properties of this compound in Different Media (Hypothetical Data)
| Solvent | Dielectric Constant (ε) | Total Energy (Hartree) | Dipole Moment (Debye) |
| Gas Phase | 1.00 | -658.12345 | 3.50 |
| Tetrahydrofuran (THF) | 7.58 | -658.12890 | 4.80 |
| Dimethyl Sulfoxide (DMSO) | 46.83 | -658.13123 | 5.50 |
| Water | 78.39 | -658.13201 | 5.75 |
This table demonstrates the expected trend of increased stabilization (lower total energy) and a larger dipole moment with increasing solvent polarity. Such computational investigations are critical for interpreting experimental results and for the rational design of new molecules with tailored properties for various applications.
Reactivity and Reaction Mechanisms of 5 Ethenyl 1,3,4 Thiadiazol 2 Amine
Reactivity of the Ethenyl Moiety
The ethenyl group attached to the C5 position of the 1,3,4-thiadiazole (B1197879) ring is anticipated to exhibit unique reactivity due to the strong electron-withdrawing nature of the heterocyclic ring. This electronic influence modifies the electron density of the carbon-carbon double bond, affecting its susceptibility to various addition and polymerization reactions.
Electrophilic and Nucleophilic Addition Reactions
The electron-deficient character of the 1,3,4-thiadiazole ring is expected to deactivate the ethenyl group towards typical electrophilic addition reactions. In a standard electrophilic addition to an alkene, the double bond acts as a nucleophile, attacking the electrophile. youtube.com However, the electron-withdrawing effect of the thiadiazole ring reduces the nucleophilicity of the ethenyl group's double bond, making such reactions less favorable compared to simple alkenes.
Polymerization and Oligomerization Potential
The presence of the vinyl group suggests that 5-Ethenyl-1,3,4-thiadiazol-2-amine could serve as a monomer for polymerization and oligomerization reactions. Research on polymers derived from vinyl-substituted heterocyclic compounds indicates the feasibility of such transformations. For instance, new polymers have been prepared from 5-vinyl-1H-tetrazole, highlighting the polymerizability of vinyl-substituted heterocycles. uobaghdad.edu.iq Furthermore, the modification of existing polymers, such as poly(vinyl chloride), with 2-amino-5-substituted-1,3,4-thiadiazoles has been reported, demonstrating the compatibility of the thiadiazole moiety within a polymer matrix. researchgate.netanjs.edu.iqnih.gov
The polymerization of this compound could potentially be initiated by radical, cationic, or anionic methods, with the choice of initiator depending on the electronic nature of the monomer. The resulting polymers would feature the 2-amino-1,3,4-thiadiazole (B1665364) unit as a pendant group, which could impart specific properties to the polymer, such as thermal stability, coordination ability with metal ions, and biological activity.
Cycloaddition Reactions (e.g., Diels-Alder)
The ethenyl group of this compound can potentially act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The reactivity of the dienophile in a Diels-Alder reaction is typically enhanced by the presence of electron-withdrawing groups. libretexts.org Given the electron-deficient nature of the 1,3,4-thiadiazole ring, it is plausible that the ethenyl group in the target molecule would be an activated dienophile.
Studies on the Diels-Alder reactions of other vinyl-substituted heterocycles, such as 4-vinylimidazoles, have shown that they can undergo cycloaddition with suitable dienes. mdpi.com For example, 4-vinylimidazoles have been shown to react with N-phenylmaleimide at room temperature to yield the corresponding cycloadducts. mdpi.com Similarly, furan (B31954) and thiophene (B33073) derivatives can participate in Diels-Alder reactions. nih.gov While direct experimental data for this compound is not available, the electronic properties suggest its potential as a dienophile. The reaction would likely proceed with a diene bearing electron-donating groups to facilitate the cycloaddition.
Additionally, the dimerization of vinyl-substituted 1,2,3-thiadiazoles to form cyclobutane (B1203170) derivatives has been observed, suggesting the possibility of [2+2] cycloaddition reactions under certain conditions, such as photochemical irradiation. researchgate.netuow.edu.au
Reactivity of the 2-Amino Group
The 2-amino group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The nucleophilic character of the exocyclic amino group is well-established in the chemistry of 2-amino-1,3,4-thiadiazoles. dovepress.com
Nucleophilic Substitution and Condensation Reactions
The amino group can act as a nucleophile in substitution and condensation reactions with various electrophiles. For example, 2-amino-1,3,4-thiadiazoles can react with aldehydes and ketones to form Schiff bases (imines). These reactions are typically catalyzed by acids and involve the initial formation of a carbinolamine intermediate followed by dehydration.
Furthermore, the amino group can participate in nucleophilic substitution reactions with alkyl or acyl halides. For instance, reaction with chloroacetyl chloride can lead to the formation of an N-acylated intermediate, which can be a precursor for further cyclization reactions. nih.gov
| Reactant | Product Type | Conditions | Reference |
| Aldehydes/Ketones | Schiff Bases (Imines) | Acid catalysis | jmchemsci.com |
| Chloroacetyl Chloride | N-Chloroacetyl derivative | Base | nih.gov |
| Hydrazonoyl Halides | Triazolo[4,3-b] chemicalbook.comresearchgate.netnih.govthiadiazoles | - | nih.gov |
Derivatization to Amides, Ureas, and Thioureas
The 2-amino group of this compound can be readily derivatized to form amides, ureas, and thioureas. These transformations are valuable for modifying the properties of the parent molecule and for the synthesis of compounds with potential biological applications.
Amide Formation: Amides can be synthesized by reacting the 2-amino group with acylating agents such as acid chlorides or acid anhydrides in the presence of a base. A one-pot synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide (B42300) often proceeds through an N-acylthiosemicarbazide intermediate, which then cyclizes. encyclopedia.pubnih.govgoogle.comnih.gov This highlights the general reactivity of the amino group towards acylation.
Urea and Thiourea (B124793) Formation: The reaction of the 2-amino group with isocyanates or isothiocyanates provides a straightforward route to the corresponding ureas and thioureas. For example, the reaction of substituted 2-amino-1,3,4-thiadiazoles with p-toluenesulfonyl isothiocyanate yields sulfonyl thioureas. nih.gov Similarly, reactions with other isothiocyanates have been used to prepare a variety of thiourea derivatives. researchgate.net
| Derivative | Reagent | General Conditions | Reference |
| Amides | Acid Chlorides, Acid Anhydrides | Base (e.g., pyridine, triethylamine) | nih.gov |
| Ureas | Isocyanates | Inert solvent | researchgate.net |
| Thioureas | Isothiocyanates | Inert solvent | nih.gov |
Diazotization and Subsequent Transformations
The exocyclic primary amino group at the C2 position of this compound is a key functional handle for synthetic transformations. Like other primary aromatic amines, it can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid such as HCl or H₂SO₄ at low temperatures (0–5 °C). libretexts.orgbyjus.com This reaction converts the amine into a relatively stable diazonium salt, 5-ethenyl-1,3,4-thiadiazol-2-diazonium chloride. The stability of this diazonium intermediate is greater than that of aliphatic diazonium salts due to the delocalization of the positive charge over the aromatic heterocyclic system. libretexts.org
The resulting diazonium salt is a valuable synthetic intermediate that can be converted into a variety of other functional groups through subsequent reactions, most notably the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org The Sandmeyer reaction provides a method to substitute the diazonium group (-N₂⁺) with nucleophiles that are otherwise difficult to introduce directly onto the ring. wikipedia.org This transformation is catalyzed by copper(I) salts. organic-chemistry.orgnih.gov
Key transformations include:
Halogenation : Treatment of the diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding 2-chloro- or 2-bromo-5-ethenyl-1,3,4-thiadiazole. wikipedia.orgnih.gov
Cyanation : Reaction with copper(I) cyanide (CuCN) introduces a nitrile group, forming 5-ethenyl-1,3,4-thiadiazole-2-carbonitrile. wikipedia.org
These transformations are crucial for generating precursors for further synthetic modifications, particularly for introducing nucleophiles onto the thiadiazole ring, which requires a good leaving group like a halogen.
Table 1: Diazotization and Sandmeyer Reactions of this compound
| Reaction | Reagents | Product | Reference |
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 5-Ethenyl-1,3,4-thiadiazol-2-diazonium chloride | libretexts.orgbyjus.com |
| Sandmeyer Chlorination | 5-Ethenyl-1,3,4-thiadiazol-2-diazonium chloride, CuCl | 2-Chloro-5-ethenyl-1,3,4-thiadiazole | wikipedia.orgnih.gov |
| Sandmeyer Bromination | 5-Ethenyl-1,3,4-thiadiazol-2-diazonium chloride, CuBr | 2-Bromo-5-ethenyl-1,3,4-thiadiazole | wikipedia.orgnih.gov |
| Sandmeyer Cyanation | 5-Ethenyl-1,3,4-thiadiazol-2-diazonium chloride, CuCN | 5-Ethenyl-1,3,4-thiadiazole-2-carbonitrile | wikipedia.org |
Reactions Involving the 1,3,4-Thiadiazole Ring System
The reactivity of the 1,3,4-thiadiazole ring is dictated by its electronic structure. It is a five-membered, planar, and aromatic heterocyclic system. chemicalbook.com However, the presence of two electronegative nitrogen atoms and a sulfur atom results in an electron-deficient ring system. chemicalbook.comnih.gov This inherent electronic character makes the carbon atoms at the C2 and C5 positions electrophilic and thus governs the ring's susceptibility to substitution reactions.
The 1,3,4-thiadiazole ring is generally considered inert toward electrophilic substitution reactions at its carbon atoms. chemicalbook.com The electron-poor nature of the ring deactivates it against attack by electrophiles. nih.gov Electrophilic attack, when it does occur, preferentially targets the ring nitrogen atoms, which have higher electron density, leading to quaternization products (thiadiazolium salts). chemicalbook.comnih.govresearchgate.net While the 2-amino group in this compound is an electron-donating group, electrophilic attack is still more likely to occur at the exocyclic amino group or one of the ring nitrogens rather than at the C5 carbon. bu.edu.eg
In stark contrast to its inertness towards electrophiles, the electron-deficient 1,3,4-thiadiazole ring is highly activated for nucleophilic aromatic substitution. chemicalbook.comnih.govbu.edu.eg This reaction becomes particularly facile when a good leaving group, such as a halide (e.g., Cl⁻, Br⁻), is present at the C2 or C5 position. nih.govresearchgate.net Therefore, the products from the Sandmeyer reaction, such as 2-chloro-5-ethenyl-1,3,4-thiadiazole, are excellent substrates for introducing a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) at the C2 position. nih.gov
The 1,3,4-thiadiazole nucleus is susceptible to ring cleavage under treatment with strong nucleophiles or bases. chemicalbook.comnih.govbu.edu.eg One of the most characteristic rearrangements for 2-amino-1,3,4-thiadiazoles is the Dimroth rearrangement. nih.gov In the presence of a base or other amines, 2-amino-1,3,4-thiadiazole derivatives can undergo a ring-opening and subsequent ring-closure sequence to yield isomeric 1,2,4-triazole-3-thione derivatives. nih.govresearchgate.net This transformation proceeds through nucleophilic attack at the C5 position, leading to the cleavage of the S1-C5 bond, followed by recyclization to form the thermodynamically more stable triazole ring system.
Coordination Chemistry and Ligand Properties
Derivatives of 2-amino-1,3,4-thiadiazole, including this compound, are versatile ligands in coordination chemistry. nih.govresearchgate.net The molecule possesses multiple potential donor sites: the exocyclic amino nitrogen (-NH₂), and the two pyridine-like ring nitrogen atoms at positions 3 and 4. bu.edu.egnih.gov This multidentate character allows it to form stable coordination complexes with a variety of transition metal ions.
Typically, these compounds act as bidentate ligands, forming stable five-membered chelate rings. Coordination often involves the exocyclic amino nitrogen and the adjacent ring nitrogen at the N3 position. nih.gov Studies on similar ligands, such as 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole and 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole, have shown the formation of well-defined complexes with metal ions like Cu(II), Zn(II), Co(II), and Ni(II). nih.govresearchgate.net The formation of these complexes is confirmed through various spectroscopic methods (IR, UV-Vis) and analytical techniques, which show characteristic shifts in vibrational frequencies and electronic spectra upon coordination.
Table 2: Coordination Behavior of 2-Amino-1,3,4-Thiadiazole Analogs
| Ligand | Metal Ion | Proposed Coordination Sites | Resulting Complex Stoichiometry (Ligand:Metal) | Reference |
| 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Zn(II) | Thiadiazole N, deprotonated o-hydroxyl | 1:1 | nih.gov |
| 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Cu(II) | Thiadiazole N, deprotonated o-hydroxyl | 2:1 | nih.gov |
| 5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazole | Co(II), Ni(II), Cu(II) | Not specified, multidentate behavior | Varies (e.g., L₂MCl₂, [Co₂LCl₄]n) | researchgate.net |
Detailed Mechanistic Investigations of Key Transformations
The mechanisms of several key reactions involving 1,3,4-thiadiazoles have been investigated, providing insight into their reactivity.
Sandmeyer Reaction Mechanism : The conversion of the diazonium salt of this compound to a 2-halo derivative is understood to proceed via a radical-nucleophilic aromatic substitution (SᵣₙAr) mechanism. wikipedia.org The key steps are:
A single-electron transfer from the copper(I) catalyst to the diazonium cation.
This transfer results in the formation of a 5-ethenyl-1,3,4-thiadiazol-2-yl radical and the loss of dinitrogen gas (N₂).
The aryl radical then abstracts a halogen atom from a copper(II) halide species, forming the final product and regenerating the copper(I) catalyst. wikipedia.org
Dimroth Rearrangement Mechanism : The rearrangement of this compound to a triazole-thione is a base-catalyzed process. nih.govresearchgate.net The proposed mechanism involves:
Nucleophilic attack of a base (e.g., an amine) at the C5 position of the thiadiazole ring.
This attack leads to the opening of the ring, breaking the S-C5 bond to form an open-chain intermediate.
The intermediate undergoes conformational changes, followed by an intramolecular nucleophilic attack of a nitrogen atom onto what was formerly the C2 carbon of the thiadiazole.
Subsequent proton transfers and tautomerization yield the more thermodynamically stable 4-ethenyl-5-mercapto-1,2,4-triazole derivative.
These mechanistic pathways underscore the dual reactivity of the molecule, highlighting the utility of the amino group for substitution via diazonium intermediates and the susceptibility of the heterocyclic ring to rearrangement under specific conditions.
Applications and Potential in Non Biological and Non Clinical Fields
Materials Science Applications
The distinct molecular architecture of 5-Ethenyl-1,3,4-thiadiazol-2-amine lends itself to a variety of applications in materials science, from creating novel optical materials to forming specialized polymers and coatings.
The 1,3,4-thiadiazole (B1197879) ring is a known chromophore, and its derivatives are often investigated for their optical and electronic properties. researchgate.net The presence of the ethenyl (vinyl) group in this compound provides a site for polymerization and incorporation into larger molecular frameworks, allowing for the tuning of these properties. While direct research on the optical properties of this specific compound is not extensively documented, the broader class of 1,3,4-thiadiazoles is utilized in the development of dyes and fluorescent materials. researchgate.net The synthesis of various 5-[substituted]-1,3,4-thiadiazol-2-amines has been reported, and their interactions with DNA have been studied using electronic absorption and fluorescence spectroscopy, indicating their potential as fluorescent probes. growingscience.com The incorporation of the 1,3,4-thiadiazole moiety is also explored in the creation of materials with electrical and optical applications. researchgate.net
The vinyl group of this compound makes it a functional monomer for polymerization reactions. This allows for the creation of polymers with the inherent properties of the thiadiazole ring, such as thermal stability, and potential for further functionalization. While specific polymers derived solely from this monomer are not widely reported in the available literature, the concept of using vinyl-substituted heterocycles in polymer chemistry is a well-established strategy for developing specialty polymers with tailored properties.
Thiadiazole derivatives have been investigated for their use in liquid crystal systems. researchgate.net The rigid, planar structure of the thiadiazole ring can contribute to the formation of mesophases, which are characteristic of liquid crystals. By incorporating the 1,3,4-thiadiazole unit into larger molecules, researchers have successfully synthesized new series of liquid crystalline compounds. uobaghdad.edu.iqrevistabionatura.com For instance, new mesogenic compounds containing a 5H-thiazolo[4,3-b]-1,3,4-thiadiazole unit have been designed and synthesized, demonstrating that the formation of a mesophase is dependent on the molecular structure. uobaghdad.edu.iq These findings suggest that this compound could serve as a valuable building block in the synthesis of novel liquid crystalline materials.
The ability of thiadiazole derivatives to form protective layers on metal surfaces is a key aspect of their application in functional coatings and films. This property is closely linked to their role as corrosion inhibitors, where they form an adsorbed layer that protects the metal from corrosive environments. nih.gov This film-forming capability can be harnessed to create functional coatings with specific properties, such as improved adhesion, wear resistance, or tailored surface energy.
Catalysis and Organic Transformations
The nitrogen and sulfur atoms within the 1,3,4-thiadiazole ring of this compound can act as coordination sites for metal ions. This characteristic suggests its potential use as a ligand in catalysis. While specific catalytic applications of this compound are not extensively detailed in current research, the broader class of thiadiazole derivatives has been recognized for its utility in industrial catalysis. researchgate.net Furthermore, the amine group and the vinyl group offer reactive sites for various organic transformations, making it a versatile intermediate in the synthesis of more complex molecules. For example, a method has been developed for the one-pot synthesis of 1,3,4-thiadiazol-2-amine derivatives from thiosemicarbazide (B42300) and carboxylic acids, highlighting the synthetic utility of this heterocyclic core. mdpi.comencyclopedia.pub
Corrosion Inhibition in Industrial Systems
One of the most well-documented applications of this compound and its derivatives is in the field of corrosion inhibition. nih.govjmaterenvironsci.comresearchgate.net These compounds are particularly effective in protecting mild steel and other metals in acidic environments. nih.govresearchgate.net
The mechanism of corrosion inhibition by thiadiazole derivatives involves the adsorption of the molecules onto the metal surface. jmaterenvironsci.comajchem-a.com This adsorption can occur through the lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring, which interact with the vacant d-orbitals of the metal. jmaterenvironsci.comajchem-a.com This forms a protective film that acts as a barrier, preventing corrosive species from reaching the metal surface. nih.govjmaterenvironsci.com
Research has shown that the inhibition efficiency of thiadiazole derivatives is dependent on their concentration, the temperature, and the specific corrosive environment. researchgate.net For instance, 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) has demonstrated high inhibition efficiency for type 304 austenitic stainless steel in dilute hydrochloric acid and sulfuric acid solutions. researchgate.netresearchgate.net The adsorption of these inhibitors on the metal surface has been found to follow various isotherms, including Langmuir, Frumkin, and Freundlich, with the mechanism often involving chemisorption. researchgate.net
The presence of electron-donating groups on the thiadiazole ring can enhance the corrosion inhibition efficiency, while electron-withdrawing groups may decrease it. researchgate.net The molecular structure, including the presence of aromatic rings and alkyl chains, also plays a significant role in the effectiveness of these inhibitors. researchgate.net
Table of Research Findings on Thiadiazole Derivatives as Corrosion Inhibitors:
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H₂SO₄ | Increases with concentration | nih.gov |
| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H₂SO₄ | Increases with concentration | nih.gov |
| 2-amino-5-ethyl-1,3,4-thiadiazole | Type 304 Stainless Steel | Dilute HCl | 70.22 (mass loss), 74.2 (polarization) | researchgate.net |
| 2-amino-5-ethyl-1,3,4-thiadiazole | Type 304 Stainless Steel | 3 M H₂SO₄ | 98 (weight loss), 87 (polarization) | researchgate.net |
| 5-amino-1,3,4-thiadiazole-2-thiol (B144363) | Aluminum | 1 M HCl | 94.28 (at 2.0 mM) | mocedes.org |
| 2-amino 5-oleyl-1,3,4-thiadiazol | Mild Steel | 1M HCl | Good | ijrdo.org |
Agrochemical Scaffolds (Focus on chemical synthesis and structure, not efficacy data)
The 1,3,4-thiadiazole nucleus is a common scaffold in the design of molecules for agricultural applications. The synthesis of 5-substituted-1,3,4-thiadiazol-2-amines is well-established, typically involving the cyclization of a thiosemicarbazide derivative.
Synthesis and Structural Elucidation:
The primary synthetic routes to the this compound scaffold would likely follow established one-pot procedures developed for other 5-substituted analogs. mdpi.comencyclopedia.pub One common and efficient method involves the reaction of thiosemicarbazide with a corresponding carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE). mdpi.comencyclopedia.pub This approach avoids the use of more hazardous reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.com To obtain the 5-ethenyl derivative, acrylic acid would be the requisite carboxylic acid. The reaction proceeds through the acylation of the thiosemicarbazide, followed by an intramolecular cyclodehydration to form the stable 1,3,4-thiadiazole ring. mdpi.com
An alternative established route is the acid-catalyzed cyclization of thiosemicarbazones. researchgate.netrasayanjournal.co.in This involves reacting a thiosemicarbazide with an appropriate aldehyde or ketone to form a thiosemicarbazone intermediate, which is then cyclized. For the 5-ethenyl derivative, acrolein would be the starting aldehyde. The resulting compounds are typically stable, non-hygroscopic solids. researchgate.net
The structural confirmation of these thiadiazole derivatives relies on a suite of spectroscopic techniques. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy: The IR spectra of 2-amino-1,3,4-thiadiazoles show characteristic absorption bands. For instance, a strong band in the region of 1620 cm⁻¹ is typically attributed to the C=N group. jmchemsci.com Other significant peaks include those for C=C stretching (around 1527 cm⁻¹) and various vibrations corresponding to the thiadiazole ring itself, such as the asymmetric and symmetric C-S-C vibrations (1396 cm⁻¹ and 1273 cm⁻¹, respectively). jmchemsci.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for confirming the structure. In related 5-substituted compounds, the amino group (NH₂) protons typically appear as a singlet in the ¹H-NMR spectrum. mdpi.com The protons of the ethenyl group would exhibit characteristic shifts and coupling patterns in the vinyl region of the spectrum.
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound. mdpi.comrasayanjournal.co.in
Table 1: General Synthesis and Characterization Data for 5-Substituted-1,3,4-thiadiazol-2-amines
| Parameter | Description | References |
|---|---|---|
| Synthesis Method 1 | One-pot reaction of thiosemicarbazide and a carboxylic acid using polyphosphate ester (PPE) as a mild additive. | mdpi.comencyclopedia.pub |
| Synthesis Method 2 | Dehydrocyclization of 4-substituted benzoyl thiosemicarbazides using concentrated sulfuric acid. | rasayanjournal.co.in |
| Intermediate | The reaction often proceeds through the formation of a thiosemicarbazide acylation product. | mdpi.com |
| Structural Characterization | Techniques include FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. | mdpi.comresearchgate.net |
| Key IR Peaks (cm⁻¹) | C=N (~1620), C=C (~1527), C-S-C (~1396, ~1273) | jmchemsci.com |
Advanced Sensor Technologies (inferred from electronic and optical properties)
The electronic and optical properties inherent to the 1,3,4-thiadiazole ring make its derivatives, including this compound, promising candidates for the development of advanced sensor technologies. The potential applications are largely inferred from the behavior of analogous compounds in spectroscopic and electrochemical studies.
Electronic and Optical Properties:
The 1,3,4-thiadiazole ring is an electron-deficient system containing the =N–C–S moiety, which can engage in significant electronic interactions. researchgate.net This characteristic is fundamental to its potential use in sensors. Derivatives of 1,3,4-thiadiazole have been investigated for their colorimetric and fluorescent properties, particularly upon interaction with other molecules or ions. researchgate.net
Studies on related 5-substituted-1,3,4-thiadiazol-2-amines have demonstrated changes in their electronic absorption and fluorescence spectra upon binding to molecules like DNA, indicating a sensitivity to their chemical environment. researchgate.net This suggests that the electronic structure of the thiadiazole ring is readily perturbed, a key principle for many sensing mechanisms. The ability of the thiadiazole nitrogen and sulfur atoms to coordinate with metal ions also opens avenues for the development of ion-selective sensors. jmchemsci.com The formation of such complexes often leads to distinct changes in optical properties, such as a shift in the UV-Visible absorption wavelength, which can be harnessed for detection. jmchemsci.comresearchgate.net
The presence of the ethenyl group on the 5-position of the ring is particularly advantageous for sensor fabrication. This vinyl group can act as a monomer for polymerization, allowing the thiadiazole unit to be incorporated into a larger polymer matrix. Such sensor films could offer enhanced stability and processability. Furthermore, the double bond of the ethenyl group provides a reactive handle for covalent immobilization onto sensor surfaces or for further chemical modification to tune the sensor's selectivity and sensitivity.
Table 2: Inferred Properties of this compound for Sensor Applications
| Property | Inferred Characteristic and Potential Application | References |
|---|---|---|
| Electronic Structure | The electron-deficient ring containing the =N–C–S moiety is sensitive to its electronic environment. | researchgate.net |
| Optical Properties | Expected to exhibit UV-Visible absorption and fluorescence that changes upon interaction with analytes. Useful for colorimetric or fluorescent sensors. | researchgate.netresearchgate.net |
| Metal Coordination | The heteroatoms (N, S) can act as ligands, binding to metal ions and causing a detectable spectroscopic shift. This is a basis for ion sensors. | jmchemsci.com |
| Ethenyl Group Functionality | Allows for polymerization to create sensor films or for covalent attachment to sensor substrates. |
| Potential Sensor Type | Colorimetric sensors, fluorescent chemosensors, and ion-selective sensors. | researchgate.net |
Future Research Directions and Perspectives
Development of Green Chemistry Principles in Synthetic Methodologies
The traditional synthesis of 2-amino-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) with a corresponding carboxylic acid or its derivative, frequently employing hazardous reagents like phosphorus oxychloride (POCl₃) or strong acids under harsh conditions. rsc.orgijpcbs.comsbq.org.br Future research must prioritize the development of environmentally benign synthetic routes for 5-Ethenyl-1,3,4-thiadiazol-2-amine, aligning with the principles of green chemistry.
Key areas for investigation include:
Alternative Catalysts and Reagents: Exploring solid acid catalysts, enzymes, or milder condensing agents like polyphosphate ester (PPE) can eliminate the need for toxic and corrosive chemicals. mdpi.comresearchgate.netnih.gov PPE, for instance, facilitates a one-pot synthesis from a carboxylic acid and thiosemicarbazide without the formation of hazardous byproducts. mdpi.comresearchgate.net
Eco-Friendly Solvents and Conditions: Research into solvent-free reactions or the use of greener solvents such as water, ethanol (B145695), or ionic liquids is crucial. Ionic liquids have been shown to be effective catalysts and reaction media for the synthesis of similar thiadiazole derivatives, often leading to higher yields and simpler work-up procedures.
Energy-Efficient Methods: The application of alternative energy sources like microwave irradiation and ultrasonication can significantly reduce reaction times, improve energy efficiency, and often enhance product yields compared to conventional heating methods. nanobioletters.comresearchgate.net
| Parameter | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Reagents | Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂), Concentrated H₂SO₄ rsc.orgijpcbs.comrasayanjournal.co.in | Polyphosphate ester (PPE), Ionic liquids, Heterogeneous acid catalysts mdpi.comresearchgate.net |
| Solvents | Often requires volatile organic compounds (VOCs) | Water, Ethanol, Polyethylene glycol (PEG), Solvent-free conditions researchgate.netmdpi.com |
| Energy Source | Prolonged conventional heating (reflux) ijpcbs.comanjs.edu.iq | Microwave irradiation, Ultrasonication nanobioletters.comresearchgate.net |
| Byproducts | Corrosive and toxic waste | Minimal and often recyclable or non-hazardous waste |
| Efficiency | Variable yields, long reaction times google.com | Often higher yields, significantly shorter reaction times nanobioletters.com |
Exploration of Novel Derivatization Pathways for Enhanced Chemical Diversity
The this compound molecule possesses two distinct reactive sites: the exocyclic amino group and the ethenyl (vinyl) group. This dual functionality provides a rich platform for creating a diverse library of new chemical entities with potentially unique properties.
Future research should focus on systematically exploring these derivatization pathways:
Reactions at the Amino Group: The 2-amino group is a versatile handle for modification. It can undergo acylation to form amides, react with aldehydes and ketones to produce Schiff bases, and serve as a nucleophile in substitution reactions to link with other heterocyclic systems. ijpcbs.comnih.govresearchgate.netnih.gov These modifications are known to significantly influence the biological and material properties of the parent compound.
Reactions at the Ethenyl Group: The vinyl group is susceptible to a range of reactions, including electrophilic additions (e.g., halogenation, hydrohalogenation), oxidation (to form an epoxide or cleave the double bond), and, most notably, polymerization.
Bifunctional Derivatization: Investigating reactions that engage both functional groups could lead to novel macrocycles or complex molecular architectures.
| Reactive Site | Reaction Type | Potential Products | Potential Applications |
|---|---|---|---|
| 2-Amino Group | Acylation | Amide derivatives nih.gov | Pharmaceutical intermediates |
| Schiff Base Formation | Imines researchgate.net | Metal-chelating agents, Dyes | |
| Nucleophilic Substitution | N-Arylated/Alkylated derivatives tandfonline.com | Biologically active compounds | |
| 5-Ethenyl Group | Polymerization | Poly(vinyl-thiadiazole)s | Functional polymers, Photostabilizers ajbasweb.com |
| Electrophilic Addition | Dihaloalkanes, Halohydrins | Synthetic intermediates | |
| Cycloaddition | Cyclobutane (B1203170) or other cyclic adducts | Novel heterocyclic systems |
Advanced Computational Modeling for Predicting Reactivity and Interactions
Computational chemistry offers powerful tools for predicting the behavior of molecules, thereby guiding experimental work and accelerating the discovery process. Applying advanced computational models to this compound and its derivatives can provide profound insights into their properties.
Future computational studies should include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the molecular geometry and calculate a wide range of properties, including bond lengths, bond angles, vibrational frequencies (for comparison with IR spectra), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. rsc.orgnih.gov The HOMO-LUMO gap is a critical indicator of chemical reactivity and electronic transitions.
Reactivity Prediction: Mapping the electrostatic potential (ESP) can identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how the molecule will react with other reagents. researchgate.net For this molecule, the amino group and the sulfur and nitrogen heteroatoms are expected to be key nucleophilic centers.
Interaction Modeling: Molecular docking simulations can predict the binding affinity and mode of interaction between thiadiazole derivatives and biological targets (e.g., enzymes, DNA). researchgate.netbookpi.org This is invaluable for designing new therapeutic agents. Similarly, modeling interactions with material surfaces can help in developing applications like corrosion inhibitors.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Relates to chemical reactivity and kinetic stability |
| Dipole Moment | ~ 3.5 D | Indicates molecular polarity and influences intermolecular forces |
| Most Negative ESP | On N3, N4, and Amino N | Predicts sites for electrophilic attack and hydrogen bonding |
Interdisciplinary Research at the Interface of Chemistry and Materials Science
The presence of a polymerizable vinyl group and a robust heterocyclic ring makes this compound a highly promising monomer for creating novel functional materials. Interdisciplinary collaboration between chemists and materials scientists is essential to explore these possibilities.
Prospective research areas include:
Functional Polymers: Polymerization of this compound could yield polymers with the thiadiazole moiety as a repeating side group. These polymers could exhibit enhanced thermal stability, specific optical properties, or metal-coordinating capabilities. ajbasweb.com
Polymer Modification: The compound could be used as a functional co-monomer or as an additive to modify existing polymers like poly(vinyl chloride) (PVC). The thiadiazole unit has been shown to improve the photostability of PVC by acting as an HCl scavenger and UV absorber. anjs.edu.iqajbasweb.com
Corrosion Inhibitors: 1,3,4-Thiadiazole (B1197879) derivatives are well-known for their ability to act as corrosion inhibitors for metals by forming a protective film on the metal surface. jmchemsci.comisres.org The vinyl group allows for the potential to graft or polymerize the inhibitor directly onto a surface, creating a more durable and permanent protective coating.
Organic Electronics: The π-conjugated system of the thiadiazole ring suggests potential applications in organic electronics. growingscience.com Polymers derived from this monomer could be investigated for their conductive or semi-conductive properties.
| Application Area | Role of this compound | Underlying Chemical Property |
|---|---|---|
| Functional Polymers | Monomer | Polymerizable vinyl group and stable thiadiazole ring |
| PVC Stabilization | Additive or Co-monomer | UV absorption and acid-scavenging ability of the thiadiazole ring anjs.edu.iq |
| Anti-Corrosion Coatings | Surface-grafting agent or monomer for coating formulation | Coordination of heteroatoms (N, S) with metal surfaces jmchemsci.comisres.org |
| Organic Semiconductors | Monomer for conjugated polymers | Aromatic, electron-deficient nature of the thiadiazole ring growingscience.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
